1-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-1H-tetrazole
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Overview
Description
1-[3-(4-Chloro-3-methylphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is a complex organic compound that features a tetrazole ring substituted with a chlorinated phenoxy group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with a suitable halogenating agent to introduce the phenoxy group.
Nitration: The phenoxy intermediate undergoes nitration to introduce the nitro group at the desired position.
Tetrazole Formation: The final step involves the formation of the tetrazole ring through a cyclization reaction, often using azide sources under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chloro-3-methylphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[3-(4-Chloro-3-methylphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the tetrazole ring.
4-(4-Chloro-3-methylphenoxy)phenol: Another related compound with a phenoxy group but different functional groups.
Uniqueness
1-[3-(4-Chloro-3-methylphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both the nitrophenyl and tetrazole groups, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C14H10ClN5O3 |
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Molecular Weight |
331.71 g/mol |
IUPAC Name |
1-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]tetrazole |
InChI |
InChI=1S/C14H10ClN5O3/c1-9-4-12(2-3-14(9)15)23-13-6-10(19-8-16-17-18-19)5-11(7-13)20(21)22/h2-8H,1H3 |
InChI Key |
RLRQRAJJGWKLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)Cl |
Origin of Product |
United States |
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